3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-benzimidazol-5-yl)propanamide
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Overview
Description
This compound is a fascinating member of the 1,2,4-triazolo[4,3-b]pyridazin family. Its chemical structure features a 1-methyl-1H-benzimidazole moiety linked to a 6-methoxy[1,2,4]triazolo[4,3-b]pyridazine scaffold. Let’s break it down:
1-Methyl-1H-benzimidazole: This heterocyclic compound contains a benzene ring fused with an imidazole ring, and it often exhibits biological activity.
6-Methoxy[1,2,4]triazolo[4,3-b]pyridazine: This fused ring system combines a triazole ring (with nitrogen atoms at positions 1 and 2) and a pyridazine ring (with nitrogen atoms at positions 3 and 4). The methoxy group adds further complexity.
Preparation Methods
The synthetic routes to this compound involve intricate steps. While I don’t have specific industrial production methods, researchers have optimized its synthesis. Here’s a general outline:
- Construction of the Triazolo[4,3-b]pyridazine Core:
- Start with a suitable precursor containing the triazole and pyridazine moieties.
- Cyclize the precursor under specific conditions to form the fused ring system.
- Introduction of the Benzimidazole Group:
- Introduce the 1-methyl-1H-benzimidazole moiety via a coupling reaction.
- Optimize reaction conditions to achieve high yields.
Chemical Reactions Analysis
This compound participates in various reactions:
- Oxidation and Reduction:
- Undergoes oxidation or reduction at specific positions.
- Common reagents include oxidants (e.g., KMnO₄) and reducing agents (e.g., NaBH₄).
- Substitution Reactions:
- Reacts with nucleophiles or electrophiles.
- Examples include nucleophilic aromatic substitution (SNAr) or electrophilic aromatic substitution (SEAr).
- Major Products:
- The exact products depend on reaction conditions.
- Isolation and characterization are crucial to identify intermediates and final products.
Scientific Research Applications
This compound’s versatility extends across scientific domains:
- Medicine:
- Investigated as a potential antitubercular agent .
- Its inhibitory activity against Mtb shikimate dehydrogenase makes it promising for tuberculosis treatment.
- Chemistry:
- Used in synthetic chemistry as a building block for more complex molecules.
- Researchers explore its reactivity and functionalization.
- Biology:
- Studied for its impact on cellular processes.
- May interact with specific proteins or pathways.
Mechanism of Action
Target: (Mt SD).
Mode of Action: Inhibition of Mt SD disrupts chorismate biosynthesis, essential for bacterial survival.
Pathways: Interferes with aromatic amino acid synthesis.
Comparison with Similar Compounds
Uniqueness: Its specific combination of fused rings and functional groups sets it apart.
Similar Compounds: Explore related triazolo[4,3-b]pyridazines and benzimidazole derivatives.
Properties
Molecular Formula |
C17H17N7O2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methylbenzimidazol-5-yl)propanamide |
InChI |
InChI=1S/C17H17N7O2/c1-23-10-18-12-9-11(3-4-13(12)23)19-16(25)7-5-14-20-21-15-6-8-17(26-2)22-24(14)15/h3-4,6,8-10H,5,7H2,1-2H3,(H,19,25) |
InChI Key |
QTJJSGIWNFPFHN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NC(=O)CCC3=NN=C4N3N=C(C=C4)OC |
Origin of Product |
United States |
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